molecular formula C11H15FN2O B13651878 1-(4-Fluoro-3-methoxyphenyl)piperazine

1-(4-Fluoro-3-methoxyphenyl)piperazine

Cat. No.: B13651878
M. Wt: 210.25 g/mol
InChI Key: LWVSDMIGHABMOY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a fluoro and a methoxy group attached to the phenyl ring, which is connected to the piperazine moiety

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: This compound lacks the fluoro group and has different chemical and biological properties.

    1-(4-Fluorophenyl)piperazine: This compound lacks the methoxy group and exhibits distinct reactivity and applications.

    1-(3-Methoxyphenyl)piperazine:

The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer specific properties and reactivity patterns that distinguish it from other piperazine derivatives.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15FN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

LWVSDMIGHABMOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)F

Origin of Product

United States

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